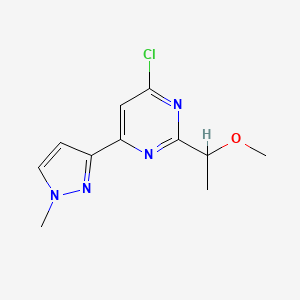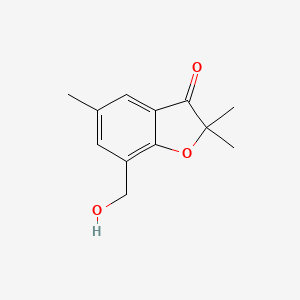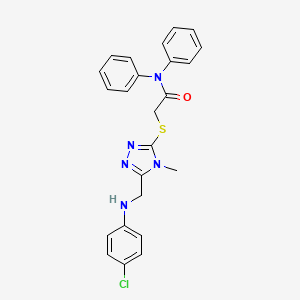
4-Bromo-5-chlorofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-5-chlorofuran-2-carboxamide is a heterocyclic compound that contains both bromine and chlorine atoms attached to a furan ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-chlorofuran-2-carboxamide typically involves the bromination and chlorination of furan derivatives. One common method is the bromination of 5-chlorofuran-2-carboxamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane at low temperatures to ensure selective bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-5-chlorofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction Reactions: The compound can be reduced to form 4-bromo-5-chlorofuran-2-carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions to substitute the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Products: Various substituted furan derivatives depending on the nucleophile used.
Oxidation Products: Furan-2,5-dicarboxylic acid derivatives.
Reduction Products: 4-Bromo-5-chlorofuran-2-carboxylic acid.
Aplicaciones Científicas De Investigación
4-Bromo-5-chlorofuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds with antibacterial and antifungal properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of new materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-5-chlorofuran-2-carboxamide in biological systems is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the inhibition of microbial growth or modulation of biological pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-5-chlorofuran-2-carboxylic acid
- 5-Bromo-2-chlorofuran-3-carboxamide
- 4-Chloro-5-bromofuran-2-carboxamide
Uniqueness
4-Bromo-5-chlorofuran-2-carboxamide is unique due to the specific positioning of the bromine and chlorine atoms on the furan ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C5H3BrClNO2 |
|---|---|
Peso molecular |
224.44 g/mol |
Nombre IUPAC |
4-bromo-5-chlorofuran-2-carboxamide |
InChI |
InChI=1S/C5H3BrClNO2/c6-2-1-3(5(8)9)10-4(2)7/h1H,(H2,8,9) |
Clave InChI |
OMBVFUKSUAIOQW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(OC(=C1Br)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3,5-Dichloro-4-methoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11784460.png)
![4,6-Dichloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11784461.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-2-yl)methanamine hydrochloride](/img/structure/B11784473.png)
![1-(4-Methoxyphenyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11784479.png)




![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-1H-1,2,3-triazole-5-carboxylicacid](/img/structure/B11784507.png)



![3-(Pyrrolidin-1-ylmethyl)benzo[d]isoxazole-5,6-diol hydrobromide](/img/structure/B11784535.png)
![Methyl 4'-((2-((tert-butoxycarbonyl)amino)ethyl)carbamoyl)-6,6'-bis(chloromethyl)-[2,2'-bipyridine]-4-carboxylate](/img/structure/B11784541.png)
